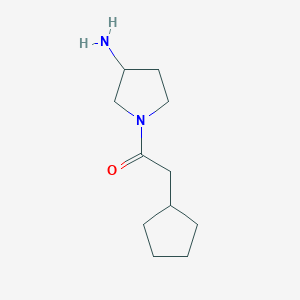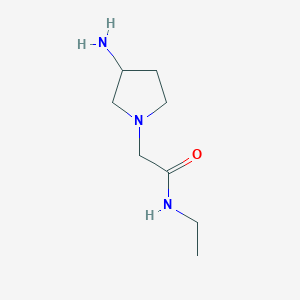![molecular formula C15H21ClN2O3 B1468244 3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride CAS No. 1211511-84-0](/img/structure/B1468244.png)
3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride
説明
3-[4-(2-Methylbenzoyl)-1-piperazinyl]propanoic acid hydrochloride (3-MBPPA HCl) is a synthetic compound that has been used in various scientific research applications. It has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学的研究の応用
3-MBPPA HCl has been used in various scientific research applications. It has been used to study the effects of different drugs on the human body, as well as to study biochemical and physiological processes. It has also been used to study the effects of environmental factors on the human body. Additionally, 3-MBPPA HCl has been used in the synthesis of various pharmaceuticals and other compounds.
作用機序
3-MBPPA HCl has a wide range of biochemical and physiological effects. It acts as an agonist of the serotonin 5-HT3 receptor, which is involved in the regulation of a variety of physiological processes such as appetite, mood, and pain perception. Additionally, 3-MBPPA HCl has been shown to act as an agonist of the dopamine D2 receptor, which is involved in the regulation of movement, learning, and reward-seeking behavior.
Biochemical and Physiological Effects
3-MBPPA HCl has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, 3-MBPPA HCl has been shown to reduce anxiety and depression-like behaviors in animals. Additionally, 3-MBPPA HCl has been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
3-MBPPA HCl has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying various physiological processes. However, 3-MBPPA HCl has some limitations for use in lab experiments. It is a synthetic compound and is not found naturally in the human body, which may limit its usefulness in studying certain physiological processes. Additionally, it has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research involving 3-MBPPA HCl. One potential future direction is to investigate the effects of 3-MBPPA HCl on various neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research could be done to investigate the effects of 3-MBPPA HCl on the immune system, as well as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be done to investigate the effects of 3-MBPPA HCl on the cardiovascular system, as well as its potential use as a treatment for hypertension and other cardiovascular diseases. Finally, further research could be done to investigate the effects of 3-MBPPA HCl on the endocrine system, as well as its potential use as a treatment for various endocrine disorders.
特性
IUPAC Name |
3-[4-(2-methylbenzoyl)piperazin-1-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-12-4-2-3-5-13(12)15(20)17-10-8-16(9-11-17)7-6-14(18)19;/h2-5H,6-11H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDCLTYCXDSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)
![2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468180.png)
![1-[4-(Methylsulfonyl)-3-nitrophenyl]pyrrolidine](/img/structure/B1468181.png)
![tert-Butyl 4-(4-bromophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468183.png)
![tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate](/img/structure/B1468184.png)